Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate
CAS No.:
Cat. No.: VC17510810
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O3S |
|---|---|
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3 |
| Standard InChI Key | LODIFZIFABQJED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=NC(=CN12)C(=O)OC)C(=O)C |
Introduction
Methyl 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylate is a complex organic compound with a unique heterocyclic structure. It belongs to the imidazo-thiazole class of compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is closely related to 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylic acid, differing primarily by the presence of a methyl ester group instead of a carboxylic acid group.
Synthesis and Preparation
The synthesis of Methyl 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylate typically involves the esterification of its carboxylic acid counterpart. This process can be achieved through various methods, including the use of acid chlorides or anhydrides in the presence of a base to facilitate the esterification reaction.
Comparison with Related Compounds
Future Research Directions
Further research is needed to fully elucidate the biological activities and pharmacological properties of Methyl 2-acetyl-3-methylimidazo[2,1-b] thiazole-6-carboxylate. This includes exploring its potential as a therapeutic agent in neurological disorders and cancer, as well as investigating its metabolism and bioavailability compared to its carboxylic acid counterpart.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume